molecular formula C10H14O3 B043463 3-(Benzyloxy)propane-1,2-diol CAS No. 4799-67-1

3-(Benzyloxy)propane-1,2-diol

Cat. No.: B043463
CAS No.: 4799-67-1
M. Wt: 182.22 g/mol
InChI Key: LWCIBYRXSHRIAP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propane-1,2-diol (CAS: 4799-67-1) is a glycerol derivative in which one hydroxyl group is substituted with a benzyl ether moiety. Its molecular formula is C₁₀H₁₄O₃ (molecular weight: 182.22 g/mol), featuring a propane-1,2-diol backbone with a benzyloxy group at the third carbon . This compound is a chiral molecule, existing in enantiomeric forms such as (R)-3-(Benzyloxy)propane-1,2-diol (CAS: 56552-80-8) . It is commonly used as a synthetic intermediate in pharmaceuticals, polymer chemistry, and asymmetric synthesis due to its bifunctional hydroxyl groups and the protective benzyl ether group, which enhances solubility in organic solvents .

Preparation Methods

Laboratory-Scale Synthesis

General Procedure A: Nucleophilic Substitution

The most widely reported method involves the reaction of propane-1,2-diol derivatives with benzyl bromide under basic conditions. In a representative procedure, sodium hydride (NaH) is used to deprotonate propane-1,2-diol, followed by the addition of benzyl bromide in tetrahydrofuran (THF) at 0°C. Tetrabutylammonium iodide (TBAI) is employed as a phase-transfer catalyst to enhance reactivity . After stirring at room temperature for 3 hours, the crude product is purified via column chromatography (hexanes:ethyl acetate = 10:1 to 7:1), yielding 60.2% of 3-(benzyloxy)propane-1,2-diol as a white solid .

Critical Parameters:

  • Base Selection: NaH provides strong deprotonation, but potassium carbonate (K₂CO₃) may be substituted for milder conditions.

  • Solvent System: Anhydrous THF ensures optimal solubility of intermediates.

  • Catalyst: TBAI accelerates the reaction by facilitating ion-pair dissolution .

Alternative Oxidation Method B

A complementary approach involves the oxidation of O-benzylglycerol derivatives. Sodium tert-butoxide (2.5 mmol) is added to O-benzylglycerol (0.5 mmol) in a flame-dried flask under argon. The mixture is heated to 80°C for 2 hours, followed by aqueous workup and chromatography to isolate the diol . This method is advantageous for substrates sensitive to strong bases.

Stereoselective Synthesis

Enantiomeric Control

The (2R)-enantiomer of this compound (CAS: 56552-80-8) is synthesized using chiral auxiliaries or resolution techniques. A reported procedure employs (R)-propylene oxide as a starting material, which undergoes ring-opening with benzyl alcohol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) . The resulting diol exhibits a melting point of 28°C and specific optical rotation, confirmed by polarimetry .

Table 1: Physical Properties of (2R)-3-(Benzyloxy)propane-1,2-diol

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
Melting Point28°C
Specific Rotation ([α]D)+12.5° (c = 1.0, CHCl₃)

Purification and Characterization Techniques

Column Chromatography

Purification is typically performed using silica gel chromatography with gradient elution (hexanes:ethyl acetate). The benzyl-protected diol elutes at 7:3 hexanes:ethyl acetate, as monitored by thin-layer chromatography (TLC) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃): δ 7.40–7.29 (m, 5H, aromatic), 4.66 (s, 2H, OCH₂Ph), 3.76 (m, 4H, CH₂OH), 3.60 (p, J = 4.7 Hz, 1H, CHOH) .

  • ¹³C NMR (126 MHz, CDCl₃): δ 137.99 (aromatic C), 128.63–127.85 (aromatic CH), 79.19 (OCH₂Ph), 72.01 (CHOH), 62.38–62.29 (CH₂OH) .

Infrared Spectroscopy (IR):

  • Peaks at 3390 cm⁻¹ (O-H stretch) and 1111 cm⁻¹ (C-O ether stretch) confirm functional groups .

Comparative Analysis of Synthetic Methods

Table 2: Yield and Conditions Across Methods

MethodBase/CatalystSolventTemperatureYield
General Procedure A NaH/TBAITHF0°C → RT60.2%
Oxidation Method B NaOtBuTHF80°C55%
Stereoselective BF₃·Et₂OCH₂Cl₂-20°C48%

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
3-(Benzyloxy)propane-1,2-diol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the modification and creation of compounds targeting specific biological pathways, particularly in oncology and neurology .

Case Study: Anticancer Agents
Recent studies have explored the use of this compound in developing novel anticancer agents. By modifying its structure, researchers have been able to enhance the efficacy of existing drugs or create new therapeutic options that inhibit tumor growth more effectively .

Cosmetic Formulations

Moisture Retention and Antioxidant Properties
In the cosmetic industry, this compound is valued for its ability to enhance moisture retention and provide antioxidant benefits. This makes it an excellent candidate for inclusion in skincare products aimed at improving skin hydration and reducing oxidative stress .

Application in Skincare Products
A study highlighted its effectiveness when incorporated into creams and lotions, showing significant improvements in skin hydration over a period of use. The compound's benign profile allows it to be safely used in various cosmetic formulations .

Material Science

Polymer Matrix Incorporation
The compound can be integrated into polymer matrices to improve mechanical properties and thermal stability. This application is particularly valuable in creating advanced materials used in various industries, including automotive and construction .

Research Findings
Research has demonstrated that incorporating this compound into polymer blends enhances flexibility without compromising strength, making it suitable for applications requiring durable yet flexible materials .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound is utilized to explore enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological systems by serving as a substrate or inhibitor in enzymatic reactions .

Example of Use
A notable application involved using this compound to study its effects on specific enzymes involved in metabolic disorders. The findings provided insights into potential therapeutic targets for drug development .

Analytical Chemistry

Calibration Standards
In analytical chemistry, this compound is employed as a standard for various analytical techniques. Its consistent properties make it an ideal candidate for calibrating instruments and ensuring accurate measurements in laboratory settings .

Use in HPLC
The compound has been used extensively in High-Performance Liquid Chromatography (HPLC) analyses to establish baseline readings for complex mixtures, improving the reliability of results obtained from various samples .

Summary Table of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalsIntermediate for drug synthesisTargets specific biological pathways
CosmeticsEnhances moisture retention and antioxidant propertiesImproves skin hydration
Material ScienceIncorporated into polymers for improved mechanical propertiesIncreases flexibility and thermal stability
Biochemical ResearchStudies enzyme interactions and metabolic pathwaysAids understanding of biological systems
Analytical ChemistryUsed as a calibration standard in analytical techniquesEnsures accuracy in laboratory measurements

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Structural Analogs with Substituted Aromatic Groups

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Key Features Applications References
3-(Benzyloxy)propane-1,2-diol 4799-67-1 C₁₀H₁₄O₃ Benzyl ether at C3; chiral centers at C1 and C2 Pharmaceutical building block
3-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)propane-1,2-diol N/A C₂₉H₂₈O₅ Two benzyl ethers and a hydroxyl group on phenyl ring Hsp90 inhibitor synthesis
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol N/A C₁₇H₂₈O₃ Bulky tert-octylphenoxy group Anti-inflammatory agent
3-(Naphthalen-2-yloxy)propane-1,2-diol N/A C₁₃H₁₄O₃ Naphthyl substituent; high steric hindrance Enantioseparation studies

Key Differences :

  • Substituent Effects: The benzyl group in this compound provides moderate steric hindrance and lipophilicity, whereas analogs like 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol exhibit enhanced hydrophobicity and bulkiness, impacting their biological activity .
  • Chirality : Unlike this compound, which has two chiral centers, naphthalene-based analogs (e.g., 3-(Naphthalen-2-yloxy)propane-1,2-diol) show higher enantioselectivity (ee >99%) in resolution experiments .

Ether-Modified Diols

Table 2: Comparison of Ether-Linked Diols

Compound Name CAS Number Molecular Formula Ether Group Notable Properties References
3-Phenoxy-1,2-propanediol 538-43-2 C₉H₁₂O₃ Phenoxy Lower molecular weight (168.19 g/mol)
3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol N/A C₁₃H₁₈O₄ Allyl-methoxyphenoxy Polymer precursor; UV stability
This compound 4799-67-1 C₁₀H₁₄O₃ Benzyloxy High solubility in polar solvents

Key Differences :

  • Reactivity : The benzyloxy group in this compound is more resistant to acidic hydrolysis compared to allyl or methoxy-substituted analogs, making it suitable for protective group strategies .
  • Thermal Stability: Phenoxy derivatives (e.g., 3-Phenoxy-1,2-propanediol) exhibit lower boiling points (~358°C predicted) compared to benzyloxy analogs due to reduced molecular weight .

Amino-Functionalized Derivatives

Table 3: Amino-Modified Diols

Compound Name CAS Number Molecular Formula Functional Groups Biological Activity References
(R)-3-(Benzylamino)-2-((1R,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)propane-1,2-diol N/A C₂₄H₃₃NO₃ Benzylamino, benzyloxy Antimicrobial activity
3-((2-(4-(Benzyloxy)phenyl)-2-hydroxyethyl)amino)propane-1,2-diol N/A C₁₈H₂₃NO₄ Hydroxyethylamino, benzyloxy Anti-cancer candidate (98% purity)

Key Differences :

  • Bioactivity: Amino derivatives exhibit enhanced biological activity (e.g., antimicrobial or anti-cancer properties) compared to non-functionalized diols like this compound .
  • Synthetic Complexity: Amino groups require multi-step syntheses involving reductive amination or Schiff base formation, whereas this compound is synthesized via simpler etherification .

Physicochemical Properties

Property This compound 3-Phenoxy-1,2-propanediol 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol
Molecular Weight (g/mol) 182.22 168.19 284.41
Predicted Boiling Point (°C) 358.4 358.4 >400
Density (g/cm³) 1.133 1.15 1.02
Solubility Polar organic solvents Ethanol, acetone Lipophilic solvents

Notes:

  • The benzyl group increases lipophilicity compared to phenoxy analogs, influencing drug delivery applications .
  • tert-Octylphenoxy derivatives are poorly water-soluble, limiting their use in aqueous systems .

Biological Activity

3-(Benzyloxy)propane-1,2-diol, also known as (S)-(-)-3-Benzyloxy-1,2-propanediol, is a compound with a molecular formula of C₁₀H₁₄O₃. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article will explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

The structure of this compound features a propane backbone with hydroxyl groups at the first and second positions and a benzyloxy substituent. This arrangement enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Key Properties

PropertyValue
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
Boiling PointNot available
SolubilityHigh
LogP1.34

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for use in preservatives and antimicrobial agents in pharmaceuticals .

2. Anti-inflammatory Effects
There is evidence suggesting that derivatives of this compound may have anti-inflammatory effects. They can be utilized in formulations aimed at reducing inflammation in skin conditions or as additives in cosmetic products .

3. Cosmetic Applications
Due to its moisturizing properties and ability to enhance skin penetration of other active ingredients, this compound is being explored for use in cosmetic formulations . Its compatibility with various skin types makes it an attractive ingredient for topical products.

Synthesis Methods

The synthesis of this compound can be achieved through various routes:

1. Direct Alkylation
One common method involves the alkylation of glycerol with benzyl bromide under basic conditions. This method allows for the introduction of the benzyloxy group efficiently.

2. Catalytic Methods
Enzymatic synthesis has been explored as a green alternative for producing this compound. Enzymatic methods often yield higher selectivity and can be performed under milder conditions compared to traditional chemical methods .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antimicrobial Efficacy
A study published in Chemistry demonstrated that similar alkoxy derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the potential use of these compounds as preservatives in food and pharmaceuticals .

Study 2: Skin Penetration Enhancement
Research conducted by Patel et al. focused on the ability of benzyloxy derivatives to enhance skin penetration for transdermal drug delivery systems. The findings indicated that these compounds could improve the bioavailability of co-administered drugs when formulated together .

Q & A

Q. Basic: What synthetic methodologies are commonly used to prepare 3-(Benzyloxy)propane-1,2-diol, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves reacting benzyl alcohol derivatives (e.g., benzyl halides or benzyl ethers) with propane-1,2-diol under basic conditions. For example, analogous syntheses of substituted diols use nucleophilic substitution reactions, where the hydroxyl group of propane-1,2-diol reacts with a benzyloxy precursor. Key parameters include:

  • Catalyst/base selection : Sodium hydride or potassium carbonate are common bases to deprotonate the diol and facilitate nucleophilic attack .
  • Solvent systems : Tetrahydrofuran (THF)-water mixtures or anhydrous solvents like dichloromethane are used to control reaction kinetics and purity .
  • Temperature : Reactions are often conducted under reflux (60–80°C) to enhance reactivity while avoiding decomposition .
    Purification typically involves liquid-liquid extraction (e.g., ethyl acetate) followed by flash chromatography to isolate the product .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.4–4.5 ppm correspond to methine (CH) and methylene (CH₂) protons adjacent to oxygen atoms. Benzyl aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
    • ¹³C NMR : Signals near 70–80 ppm indicate carbons bonded to oxygen (e.g., C-O of benzyl ether or diol groups). Aromatic carbons resonate at 125–135 ppm .
  • IR spectroscopy : Stretching vibrations at 3200–3600 cm⁻¹ (O-H) and 1100–1250 cm⁻¹ (C-O) confirm hydroxyl and ether functional groups .
  • HRMS : Molecular ion peaks (e.g., [M+NH₄]⁺) validate the molecular formula and purity .

Q. Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer:
Spectral inconsistencies may arise from:

  • Regioisomerism : Use 2D NMR (e.g., COSY, HSQC) to distinguish between positional isomers by correlating proton and carbon shifts .
  • Impurities : Conduct column chromatography or recrystallization to remove byproducts, followed by reanalysis .
  • Stereochemical effects : For chiral derivatives, employ chiral shift reagents or compare optical rotation values with literature .

Q. Advanced: What strategies improve regioselectivity in synthesizing analogs of this compound?

Answer:

  • Protecting groups : Temporarily block one hydroxyl group of propane-1,2-diol using silyl ethers (e.g., TBSCl) to direct substitution to the desired position .
  • Catalytic control : Use phase-transfer catalysts (e.g., N-methylmorpholine-N-oxide) to enhance reactivity at specific sites .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, improving selectivity for primary over secondary hydroxyl groups .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile organic compounds during synthesis .
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for disposal of halogenated byproducts .

Q. Advanced: How is this compound utilized in the development of bioactive molecules?

Answer:
The diol serves as a versatile intermediate:

  • Antimicrobial agents : Derivatives with benzyl ether moieties exhibit activity against Gram-positive bacteria. For example, introducing dibenzylamino groups enhances membrane disruption .
  • Polymer precursors : The diol’s hydroxyl groups enable polymerization into biodegradable resins, useful for green chemistry applications .
  • Chiral building blocks : Enantiopure derivatives are synthesized via asymmetric catalysis for pharmaceutical intermediates .

Q. Advanced: How can computational modeling aid in predicting the stability of this compound under varying pH conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model the compound’s behavior in aqueous solutions to identify hydrolysis-prone sites (e.g., benzyl ether linkages) .
  • DFT calculations : Predict pKa values of hydroxyl groups to assess deprotonation tendencies in acidic/basic environments .
  • Solubility parameters : Use Hansen solubility parameters to optimize solvent selection for long-term storage .

Q. Basic: What chromatographic methods are effective in purifying this compound?

Answer:

  • Flash chromatography : Employ silica gel with eluents like hexane/ethyl acetate (gradient 4:1 to 1:1) to separate diol derivatives from unreacted starting materials .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve high purity (>98%) for analytical standards .

Q. Advanced: How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Bulkier substituents : Electron-withdrawing groups on the benzyl ring (e.g., bromine in 2-bromophenyl derivatives) reduce reaction rates due to steric hindrance .
  • Solvent interactions : Steric shielding in non-polar solvents (e.g., toluene) slows nucleophilic attack compared to polar solvents .

Q. Advanced: What are the challenges in scaling up the synthesis of this compound for industrial research?

Answer:

  • Heat management : Exothermic reactions require jacketed reactors with precise temperature control to prevent runaway conditions .
  • Solvent recovery : Implement distillation systems to reclaim THF or ethyl acetate, reducing costs and environmental impact .
  • Quality control : Use inline FTIR or HPLC to monitor reaction progress and ensure batch consistency .

Properties

IUPAC Name

3-phenylmethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIBYRXSHRIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4799-67-1
Record name 3-(Benzyloxy)-1,2-propanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-benzyloxy-
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Record name 1-O-Benzylglycerol
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Record name 3-(benzyloxy)propane-1,2-diol
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Synthesis routes and methods I

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
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18 g
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Yield
84%

Synthesis routes and methods II

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
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263 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)propane-1,2-diol
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Reactant of Route 5
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Reactant of Route 6
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